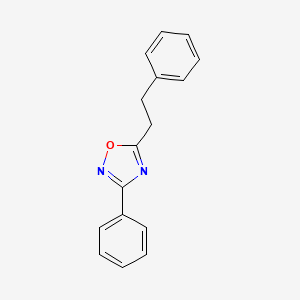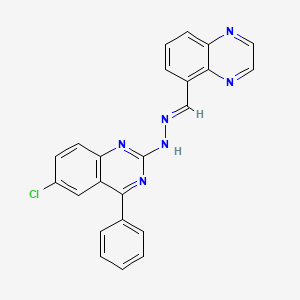
3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole, commonly known as PEDOD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEDOD belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
作用机制
The exact mechanism of action of PEDOD is not fully understood, but several studies have suggested that it may exert its biological effects by modulating various signaling pathways. For example, PEDOD has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which plays a crucial role in cell survival and proliferation. PEDOD has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
PEDOD has been shown to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. PEDOD has been reported to scavenge free radicals and reduce oxidative stress, which is a major contributor to various diseases, including cancer and neurodegenerative disorders. PEDOD has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. Moreover, PEDOD has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
PEDOD has several advantages for lab experiments, including its ease of synthesis, high yield, and diverse biological activities. Moreover, PEDOD has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer therapy. However, there are also some limitations to using PEDOD in lab experiments, such as its poor solubility in water and limited stability under certain conditions. Moreover, further studies are needed to fully understand the mechanism of action and potential side effects of PEDOD.
未来方向
There are several future directions for the research on PEDOD, including its optimization for drug development, its combination with other drugs for synergistic effects, and its evaluation in preclinical and clinical trials. Moreover, further studies are needed to elucidate the mechanism of action of PEDOD and its potential side effects on normal cells and tissues. Additionally, the use of PEDOD as a chemical probe for studying various biological processes, such as cell signaling and gene expression, can also be explored.
合成方法
PEDOD can be synthesized by the reaction of 2-phenylethylamine with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then cyclized to form the oxadiazole ring using a condensing agent such as phosphorus oxychloride. The yield of PEDOD can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
PEDOD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of PEDOD against various cancer cell lines, including breast, lung, and colon cancer cells. PEDOD has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, PEDOD has been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-3-7-13(8-4-1)11-12-15-17-16(18-19-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBBVYQVLUDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)
![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)



![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)

![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)